2-ethoxy-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide is a chemical compound with the molecular formula C21H26N2O4 and a molecular weight of 370.44214 g/mol . This compound is known for its unique structure, which includes an ethoxy group, an isopropyl group, and a methylphenoxy group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide involves several steps. One common method includes the reaction of 2-isopropyl-5-methylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with ethyl chloroformate to yield the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures.
Analyse Chemischer Reaktionen
2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide can be compared with other similar compounds, such as:
2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]hydrazine: This compound has a similar structure but lacks the benzohydrazide moiety.
2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzamide: This compound differs by having an amide group instead of a hydrazide group.
The uniqueness of 2-ethoxy-N’-[(2-isopropyl-5-methylphenoxy)acetyl]benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H26N2O4 |
---|---|
Molekulargewicht |
370.4g/mol |
IUPAC-Name |
2-ethoxy-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C21H26N2O4/c1-5-26-18-9-7-6-8-17(18)21(25)23-22-20(24)13-27-19-12-15(4)10-11-16(19)14(2)3/h6-12,14H,5,13H2,1-4H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
OHYFYHUIESZUIY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NNC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NNC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.